7-Bromo-3,5-dichloro-1H-indazole
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Overview
Description
7-Bromo-3,5-dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 7th and 3rd, 5th positions, respectively. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,5-dichloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dichloroaniline with bromine in the presence of a suitable catalyst can lead to the formation of the desired compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine and chlorine substituents onto the indazole core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production. Additionally, the choice of solvents, catalysts, and reaction parameters is crucial to minimize byproducts and ensure the desired product’s quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,5-dichloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-3,5-dichloro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indazole: Lacks the chlorine substituents, leading to different chemical and biological properties.
3,5-Dichloro-1H-indazole: Lacks the bromine substituent, resulting in variations in reactivity and biological activity.
1H-indazole: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.
Uniqueness
7-Bromo-3,5-dichloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H3BrCl2N2 |
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Molecular Weight |
265.92 g/mol |
IUPAC Name |
7-bromo-3,5-dichloro-2H-indazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-5-2-3(9)1-4-6(5)11-12-7(4)10/h1-2H,(H,11,12) |
InChI Key |
VGJVBTCFHNSYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)Cl)Br)Cl |
Origin of Product |
United States |
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